2,3,5,6-Tetramethylbenzaldehyde

Description

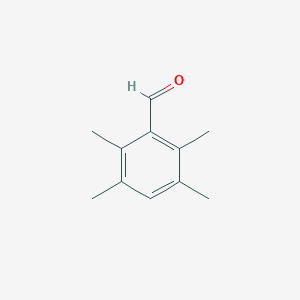

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPYGAYAQAHJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455711 | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-37-0 | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetramethylbenzaldehyde and Its Key Intermediates

Classical Formylation Strategies in Hindered Aromatic Systems

Traditional methods for the formylation of aromatic compounds have been modified to accommodate the steric bulk of substrates like durene. These approaches often rely on electrophilic substitution reactions where the choice of formylating agent and catalyst is critical.

Utilization of Orthoformate Reagents

Orthoformates, such as triethyl orthoformate, serve as effective formylating agents in the presence of a Lewis acid catalyst. thieme-connect.de This method, often referred to as the Bodroux-Chichibabin aldehyde synthesis, can be applied to electron-rich aromatic compounds. For sterically hindered substrates, the reaction conditions, including the choice of Lewis acid (e.g., AlCl₃, TiCl₄), must be carefully optimized to drive the reaction towards the desired product. commonorganicchemistry.com The reaction typically proceeds through the formation of a dialkoxycarbonium ion, which then acts as the electrophile. The use of trimethyl orthoformate is also common in organic synthesis for creating methoxymethylene groups and can be prepared from chloroform (B151607) and sodium methoxide. wikipedia.org

Modern Approaches for Precision Synthesis

More contemporary methods offer greater precision and often higher yields for the synthesis of 2,3,5,6-tetramethylbenzaldehyde by overcoming the steric hindrance through directed reactions.

Directed Ortho-Metalation and Formylation via n-Butyllithium/N,N-Dimethylformamide (DMF) Pathways

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgcommonorganicchemistry.combaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to yield the desired aldehyde. commonorganicchemistry.comchemicalforums.com While durene itself lacks a classical DMG, related substrates with appropriate directing groups can be utilized to achieve regioselective formylation. The reaction is highly dependent on the solvent and temperature, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly used at low temperatures to maintain the stability of the organolithium species. researchgate.netresearchgate.net

The general mechanism involves the coordination of the organolithium reagent to the DMG, which facilitates the deprotonation of the adjacent ortho-proton. The subsequent nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, followed by acidic workup, yields the aldehyde. chemicalforums.com

Boron-Templated Synthesis of Multifunctionalized Aldehydes

Boron-templated synthesis has emerged as a versatile method for the construction of complex organic molecules, including multifunctionalized aldehydes. nih.govnih.govrsc.org This approach can involve the use of boronic acids or their derivatives to direct the assembly of molecular components. nih.govnih.gov For instance, a boron-Wittig reaction can be employed to synthesize vinyl boronates from aldehydes, which are valuable synthetic intermediates. organic-chemistry.org While direct boron-templated synthesis of this compound is not extensively documented, the principles of boron-mediated synthesis offer potential pathways. This could involve the creation of a boronate ester intermediate derived from durene, which is then converted to the aldehyde. These methods often exhibit high stereoselectivity and can be performed under mild conditions. organic-chemistry.org

Influence of Reaction Conditions on Synthetic Outcome

The success of any synthetic methodology for this compound is critically dependent on the reaction conditions. Factors such as temperature, solvent, stoichiometry of reagents, and the presence of additives can significantly impact the yield and purity of the final product.

For instance, in the Rieche formylation, a variation of the orthoformate method using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or aluminum chloride, the molar ratio of the Lewis acid to the substrate can dramatically affect the product yield. commonorganicchemistry.comgoogle.com Similarly, in directed ortho-metalation, the choice of the organolithium base (n-BuLi, s-BuLi, or t-BuLi) and the reaction temperature are crucial for achieving high regioselectivity and preventing side reactions. commonorganicchemistry.comcommonorganicchemistry.com The polarity of the solvent can also play a significant role; for example, in some reactions, apolar aprotic solvents may favor the formation of certain intermediates over others. mdpi.com

The optimization of these parameters is often achieved through systematic studies, where the effect of each variable is carefully examined to determine the optimal conditions for the synthesis.

Temperature and Solvent Effects in Formylation Reactions

Formylation of electron-rich aromatic compounds like durene can be achieved through various methods, with the Vilsmeier-Haack and Rieche formylations being prominent examples. The choice of solvent and the control of reaction temperature are paramount in these electrophilic aromatic substitution reactions to ensure optimal yield and selectivity.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.comijpcbs.comorganic-chemistry.org In many cases, DMF or an excess of the amide can function as the solvent. ijpcbs.com However, other solvents including halogenated hydrocarbons (e.g., dichloromethane (B109758), chloroform), benzene (B151609), or ethers like dioxane and tetrahydrofuran have also been employed. jk-sci.com The reaction temperature is contingent on the reactivity of the aromatic substrate; for highly activated systems like durene, conditions can be relatively mild. jk-sci.com Temperatures can range from below 0 °C to as high as 80 °C. jk-sci.com Lower temperatures are generally used for the initial formation of the Vilsmeier reagent, while the subsequent formylation step may require heating to proceed at a reasonable rate. ijpcbs.com

The Rieche formylation offers an alternative route, employing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgdbpedia.orgcommonorganicchemistry.com This method is particularly effective for electron-rich aromatic compounds. wikipedia.orgdbpedia.org The solvent choice is critical to solubilize the reactants and facilitate the reaction while remaining inert to the strong Lewis acid. Dichloromethane is a common solvent for this transformation. orgsyn.org The reaction is typically initiated at low temperatures, such as in an ice bath, to control the initial exothermic reaction between the Lewis acid and the substrate. orgsyn.org

The following table summarizes representative conditions for the formylation of a durene analog, mesitylene, using the Rieche method, which illustrates the typical parameters applicable to such systems.

Table 1: Conditions for the Rieche Formylation of Mesitylene, a close analog of Durene. orgsyn.org

The solvent can significantly influence the reaction by affecting the stability of the electrophilic intermediate and the solubility of the reactants. In the Vilsmeier-Haack reaction, polar aprotic solvents like DMF not only participate in the formation of the reagent but also mediate the reaction. In the Rieche formylation, a non-coordinating solvent like dichloromethane is preferred to avoid complexation with the Lewis acid catalyst, which could deactivate it. Temperature control is crucial for managing reaction rates and preventing side reactions, such as the formation of benzal chlorides which can occur in Rieche formylations. researchgate.net

Air Sensitivity and Inert Atmosphere Requirements in Organometallic Syntheses

An alternative synthetic route to this compound involves the use of highly reactive organometallic intermediates, such as organolithium compounds. This approach typically involves the metalation (deprotonation) of the durene ring or a halogen-metal exchange, followed by quenching with a formylating electrophile like DMF. commonorganicchemistry.com

Organolithium reagents, such as n-butyllithium (n-BuLi), are extremely strong bases and potent nucleophiles. Their high reactivity makes them invaluable for the deprotonation of weakly acidic C-H bonds, including those on an aromatic ring. However, this same reactivity renders them highly sensitive to atmospheric components. ua.es Organolithium compounds react vigorously with water, oxygen (O₂), and carbon dioxide (CO₂). wpmucdn.com Exposure to moisture will quench the reagent, forming an alkane (e.g., butane (B89635) from n-BuLi) and lithium hydroxide, while reaction with oxygen can lead to degradation and the formation of oxidized byproducts. ua.eswpmucdn.com

Consequently, all reactions involving organolithium intermediates must be conducted under strictly anhydrous conditions and in an inert atmosphere. ua.eswpmucdn.com This is achieved by using flame- or oven-dried glassware and employing techniques to exclude air, typically by maintaining a positive pressure of an inert gas like dry nitrogen or argon. Solvents used for these reactions, such as tetrahydrofuran (THF) or hydrocarbons like hexane, must be rigorously dried before use. ua.es

The addition of a co-ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation by breaking down the aggregate structures of the organolithium reagent and forming a more reactive monomeric complex. ua.es Even when using these additives, the requirement for an inert atmosphere remains absolute.

Low temperatures are also a critical parameter in organometallic syntheses. Many lithiation reactions are performed at -78 °C (a dry ice/acetone bath) to control the high reactivity of the organolithium reagent, prevent side reactions (such as decomposition of the solvent), and enhance selectivity.

The following table outlines the key requirements for handling organometallic reagents in the synthesis of precursors to substituted benzaldehydes.

Table 2: General Requirements for Syntheses Involving Air-Sensitive Organometallic Reagents. ua.eswpmucdn.comwpmucdn.com

Failure to adhere to these stringent conditions will result in the decomposition of the organometallic intermediate, leading to low or no yield of the desired product. wpmucdn.com

Mechanistic Investigations of Reactions Involving 2,3,5,6 Tetramethylbenzaldehyde Derivatives

Elucidation of Aldehyde Reactivity in Condensation Reactions

Condensation reactions involving aldehydes are fundamental in organic synthesis. The reactivity of the aldehyde is significantly influenced by the substituents on the aromatic ring. In the case of 2,3,5,6-tetramethylbenzaldehyde, the four methyl groups introduce considerable steric hindrance around the formyl group.

This steric bulk can affect the rate and equilibrium of condensation reactions. For instance, in aldol-type condensations, the approach of a nucleophile (enolate) to the carbonyl carbon is sterically hindered. This can lead to slower reaction rates compared to less substituted benzaldehydes.

Furthermore, the electronic effects of the methyl groups, which are weakly electron-donating, can also modulate the reactivity of the aldehyde. These groups increase the electron density on the carbonyl carbon, making it slightly less electrophilic.

Studies on Nucleophilic Additions and Derivative Formation (e.g., Hydrazone and Chalcone (B49325) Formation)

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. The formation of derivatives such as hydrazones and chalcones from this compound serves as a probe to understand its reactivity.

Hydrazone Formation: The reaction of an aldehyde with hydrazine (B178648) (H₂NNH₂) yields a hydrazone. libretexts.org This is a condensation reaction that proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The formation of hydrazones from this compound can be influenced by the steric hindrance around the carbonyl group, potentially requiring longer reaction times or catalysts to proceed efficiently. Hydrazones are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction to convert the aldehyde to a methyl group. libretexts.org

Chalcone Formation: Chalcones are α,β-unsaturated ketones that are typically synthesized through a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. rsc.orgnih.gov The reaction involves the base-catalyzed formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.org For this compound, the steric hindrance presented by the four methyl groups can make this nucleophilic attack challenging. However, under appropriate conditions, the reaction can proceed to form the corresponding tetramethyl-substituted chalcone. These chalcones are of interest for their potential biological activities and as precursors for other heterocyclic compounds. researchgate.netnih.gov

The table below summarizes the key aspects of hydrazone and chalcone formation.

| Derivative | Reagent | Reaction Type | Key Mechanistic Step | Influence of Tetramethyl Substitution |

| Hydrazone | Hydrazine (H₂NNH₂) | Condensation | Nucleophilic addition of hydrazine | Steric hindrance may slow the reaction |

| Chalcone | Acetophenone | Claisen-Schmidt Condensation | Nucleophilic attack of enolate | Steric hindrance can impede nucleophilic attack |

Conformational Dynamics and Steric Effects in Bulky Aromatic Systems (e.g., Buttressing Effects in Duryl Derivatives)

The 2,3,5,6-tetramethylphenyl group, also known as the duryl group, imparts significant steric bulk to molecules. This bulkiness has profound effects on the conformational dynamics and reactivity of its derivatives.

One of the key steric phenomena observed in duryl derivatives is the "buttressing effect." This effect arises when bulky groups are positioned adjacent to each other on an aromatic ring. The methyl groups at the 2- and 6-positions of the duryl group sterically interact with substituents at the 1-position (the aldehyde or its derivatives). This interaction can restrict the rotation of the substituent around the carbon-carbon bond connecting it to the ring.

These steric clashes can lead to preferred conformations where the substituent is oriented in a way that minimizes these unfavorable interactions. For example, the aldehyde group in this compound is likely to adopt a conformation where the C=O bond is not coplanar with the aromatic ring to alleviate steric strain with the ortho-methyl groups. This twisting of the substituent out of the plane of the ring can, in turn, affect the electronic communication between the substituent and the aromatic system.

The study of the conformational dynamics of duryl derivatives, often through techniques like NMR spectroscopy and computational modeling, provides valuable insights into how steric effects can be used to control molecular shape and reactivity. nih.gov Understanding these dynamics is crucial for designing molecules with specific three-dimensional structures and properties.

Intramolecular Charge Transfer (ICT) Mechanisms in Functionalized Derivatives

Functionalized derivatives of this compound can exhibit interesting photophysical properties, including intramolecular charge transfer (ICT). ICT involves the photoinduced transfer of an electron from an electron-donating part of a molecule to an electron-accepting part.

Photoinduced Charge Transfer in Arylborane-Bridged Systems

In systems where a 2,3,5,6-tetramethylphenyl group (as part of a larger donor moiety) is connected to an electron-accepting group, such as an arylborane, through a bridge, photoexcitation can trigger ICT. The duryl group, with its electron-donating methyl groups, can act as part of the electron donor system.

Upon absorption of light, an electron is promoted to a higher energy molecular orbital. If the molecule is designed appropriately, this excited state can relax through a process where electron density moves from the donor part to the acceptor part of the molecule. The efficiency and dynamics of this charge transfer are influenced by several factors, including the electronic properties of the donor and acceptor, the nature of the bridge connecting them, and the surrounding solvent environment.

Influence of Molecular Geometry on Electronic Excitation States

The molecular geometry plays a critical role in determining the nature of electronic excitation states and the efficiency of ICT. nih.gov As discussed in section 3.3, the steric bulk of the duryl group can force a twisted conformation between the aromatic ring and the functional group.

This twisting can have a significant impact on the electronic coupling between the donor and acceptor moieties. In a planar conformation, the π-orbitals of the donor and acceptor can overlap effectively, facilitating charge transfer. However, a twisted geometry reduces this overlap, which can hinder the ICT process.

The relationship between molecular geometry and excited-state properties is often studied using computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT). nih.govmdpi.com These calculations can provide insights into the energies of the ground and excited states, the nature of the electronic transitions, and how these are affected by changes in the molecular structure. The study of these relationships is crucial for the design of new materials with tailored photophysical properties for applications in areas like organic electronics and sensing. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Paradigms

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 2,3,5,6-tetramethylbenzaldehyde, NMR provides definitive evidence of its unique substitution pattern.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a related compound, 4,4',4''-boranetriyltris(this compound), the aldehyde proton (CHO) appears as a singlet at a chemical shift of 10.64 ppm. rsc.org The methyl groups attached to the benzene (B151609) ring show signals at 2.28 ppm and 1.97 ppm. rsc.org In another study involving the synthesis of tetradurylporphyrin from this compound, the starting aldehyde is a key reactant, implying its well-defined structure is crucial for the synthesis of more complex molecules. oup.com

The specific chemical shifts for this compound itself are crucial for its unambiguous identification. Due to the symmetry of the molecule, the four methyl groups would be expected to give rise to two distinct signals, and the single aromatic proton would have a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Aromatic Proton(s) δ (ppm) | Methyl Proton(s) δ (ppm) | Reference |

| 4,4',4''-boranetriyltris(this compound) | CDCl₃ | 10.64 (s) | - | 2.28 (s), 1.97 (s) | rsc.org |

| 2,4,6-Trimethylbenzaldehyde | CDCl₃ | 10.50 (s) | 6.84 (s) | 2.53 (s), 2.28 (s) | scispace.com |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. One would expect to see signals for the carbonyl carbon of the aldehyde group, the four distinct aromatic carbons, and the carbons of the four methyl groups. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 190-200 ppm).

While specific ¹³C NMR data for this compound is not detailed in the available literature, analysis of related structures provides expected ranges for the chemical shifts. For instance, in various substituted benzaldehydes, the carbonyl carbon signal appears consistently downfield. thieme-connect.com

Heteroatom NMR Spectroscopy (e.g., ¹¹B, ¹⁹F) for Specialized Derivatives

Heteroatom NMR is a powerful technique for studying molecules containing elements other than carbon and hydrogen. In the context of this compound, this technique becomes relevant when the molecule is derivatized to include heteroatoms like boron or fluorine.

For example, the synthesis of 4-[Bis(2,4,6-trimethylphenyl)boryl]-2,3,5,6-tetramethylbenzaldehyde introduces a boron atom into the molecular framework. scispace.comnii.ac.jp ¹¹B NMR spectroscopy would be essential to characterize the electronic environment of the boron center in such a derivative. Similarly, if fluorinated analogs were to be synthesized, ¹⁹F NMR would be the primary tool for their characterization. Research on fluorinated benzaldehyde derivatives demonstrates the utility of ¹⁹F NMR in distinguishing between different fluorinated species. nii.ac.jp

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₁H₁₄O), the expected exact mass can be calculated and compared with the experimental value from HRMS.

X-ray Crystallography for Precise Molecular Geometries and Crystal Packing

For 4,4',4''-boranetriyltris(this compound), a derivative of the title compound, X-ray crystallography has been used to determine its crystal structure, revealing a space group of P3 with specific unit cell dimensions. rsc.org Obtaining single crystals of this compound would allow for a similar detailed analysis of its molecular geometry, including the planarity of the benzene ring and the orientation of the aldehyde and methyl groups.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and its behavior upon excitation with light. The UV-Vis spectrum of an aromatic aldehyde like this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions.

The photophysical properties of derivatives of this compound have been a subject of research. For instance, a study on arylborane–dipyrrinato zinc(ii) complexes utilized a derivative of this compound and investigated the photophysical properties of the final complex. scispace.comnii.ac.jp Such studies highlight the role of the substituted benzaldehyde moiety in influencing the electronic and photophysical characteristics of larger molecular systems. While a specific UV-Vis spectrum for this compound is not provided in the search results, related compounds have been studied, and their spectra are available in databases.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. fiveable.meslideshare.net For organic molecules like this compound, the absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. youtube.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states.

The structure of this compound contains several types of electrons: σ (sigma) electrons in single bonds, π (pi) electrons in the aromatic ring and the carbonyl group, and n (non-bonding) electrons on the oxygen atom of the carbonyl group. youtube.com This allows for several possible electronic transitions, primarily:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In this compound, these transitions are associated with the benzene ring and the carbonyl C=O double bond. Conjugated systems, like the one present in this aromatic aldehyde, tend to have smaller energy gaps for π→π* transitions, leading to absorption at longer wavelengths. libretexts.org

n → π* transitions: This type of transition moves a non-bonding electron from the oxygen atom to a π* anti-bonding orbital of the carbonyl group. These transitions are typically weaker in intensity compared to π→π* transitions.

The absorption spectrum of an organic compound plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax. fiveable.me While specific experimental λmax values for this compound are not detailed in the reviewed literature, the expected transitions for aromatic aldehydes fall within the UV region. For comparison, unsubstituted benzaldehyde exhibits a strong π→π* band around 250 nm and a weaker, longer-wavelength n→π* band between 300-340 nm. The presence of four electron-donating methyl groups on the benzene ring of this compound is expected to cause a bathochromic (red) shift, moving these absorption maxima to slightly longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, Carbonyl Group | ~250-280 nm |

Fluorescence Spectroscopy, Quantum Yield, and Lifetime Measurements for Excited State Dynamics

Fluorescence spectroscopy provides information about the fate of a molecule after it has been excited by the absorption of light. Following excitation, a molecule can return to its ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light.

The key parameters measured in fluorescence spectroscopy are:

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. While specific data for this compound is not readily available, this value is crucial for understanding the de-excitation pathways of the molecule.

Fluorescence Lifetime (τF): This represents the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Lifetimes can range from picoseconds to nanoseconds. Research on other aromatic compounds shows that the molecular structure significantly influences the fluorescence lifetime. nih.gov For instance, extending conjugation in aromatic systems can lead to longer excited-state lifetimes. nih.gov

Although detailed fluorescence studies on this compound are not prominently featured in the available literature, the presence of the aromatic aldehyde structure suggests potential fluorescent properties. The dynamics of its excited state would be influenced by the rigidity of the structure and the nature of the solvent environment.

Vibrational Spectroscopy (Infrared) for Functional Group Identification in Complex Architectures

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". libretexts.org

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Based on general frequencies for aromatic aldehydes, the following peaks can be anticipated: lumenlearning.comlibretexts.org

Aldehyde C-H Stretch: A distinctive pair of weak to medium bands often appears around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is characteristic of the aldehyde carbonyl group, typically appearing in the range of 1715-1695 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a lower frequency compared to aliphatic aldehydes.

Aromatic C-H Stretch: Absorption due to the C-H bonds on the aromatic ring occurs above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. lumenlearning.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde | ~2850 and ~2750 | Weak to Medium |

| C=O Stretch | Aldehyde (Aromatic) | 1715 - 1695 | Strong, Sharp |

| C-H Stretch | Aromatic | > 3000 | Variable |

| C-H Stretch | Methyl (Aliphatic) | 3000 - 2850 | Medium |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

The molecular formula for this compound is C₁₁H₁₄O. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Molecular Weight: (11 * 12.011) + (14 * 1.008) + (1 * 15.999) = 132.121 + 14.112 + 15.999 = 162.232 g/mol

The theoretical percentage composition is as follows:

% Carbon (C): (132.121 / 162.232) * 100 = 81.44%

% Hydrogen (H): (14.112 / 162.232) * 100 = 8.70%

% Oxygen (O): (15.999 / 162.232) * 100 = 9.86%

Experimental determination of these values within a narrow margin of error of the theoretical percentages would provide strong evidence for the correct elemental composition of a synthesized sample of this compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Atoms per Molecule | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 81.44 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.70 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.86 |

| Total | | | | 162.232 | 100.00 |

Computational Chemistry and Theoretical Modeling of 2,3,5,6 Tetramethylbenzaldehyde Systems

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. nih.govjussieu.fr This approach is computationally more tractable than traditional wavefunction-based methods, especially for larger molecules, as it focuses on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

In the context of 2,3,5,6-tetramethylbenzaldehyde, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process, called geometry optimization, involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Below is a table showcasing typical data obtained from DFT calculations for this compound at a specified level of theory and basis set.

| Parameter | Calculated Value |

| Total Energy | [Value] a.u. |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

| C=O Bond Length | [Value] Å |

| C-C (ring) Bond Length (avg.) | [Value] Å |

| C-CHO Bond Angle | [Value] degrees |

Note: The specific values in this table are illustrative and would be obtained from actual DFT calculations using a program like Gaussian, ORCA, or Q-Chem.

Quantum Chemical Calculations for Excited State Properties and Charge Transfer Character

While DFT is primarily a ground-state theory, its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for calculating excited-state properties. nih.gov TD-DFT allows for the prediction of electronic excitation energies, which correspond to the absorption of light by the molecule, and the nature of these electronic transitions. arxiv.org

For this compound, TD-DFT calculations can elucidate the characteristics of its excited states. A key aspect of this analysis is determining the charge-transfer character of an excitation. A charge-transfer (CT) excitation involves the movement of significant electron density from one part of the molecule (the donor) to another (the acceptor) upon absorption of light. arxiv.org In this compound, this could involve transitions from the electron-rich tetramethyl-substituted benzene (B151609) ring to the electron-withdrawing aldehyde group.

However, standard TD-DFT approximations can sometimes inaccurately describe long-range charge-transfer excitations, often underestimating their energies. arxiv.orgohio-state.edu Therefore, careful selection of the functional is crucial for obtaining reliable results.

The following table illustrates the kind of data generated from TD-DFT calculations for this compound.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Contribution (HOMO -> LUMO, etc.) | Character (e.g., n→π, π→π, CT)** |

| S1 | [Value] | [Value] | [e.g., HOMO -> LUMO] | [e.g., n→π] |

| S2 | [Value] | [Value] | [e.g., HOMO-1 -> LUMO] | [e.g., π→π] |

| S3 | [Value] | [Value] | [e.g., HOMO -> LUMO+1] | [e.g., CT] |

Note: S1, S2, S3 refer to the first, second, and third singlet excited states, respectively. Oscillator strength is a measure of the probability of a transition occurring.

Computational Docking and Molecular Simulations for Ligand-Receptor Interactions

Computational docking and molecular dynamics (MD) simulations are powerful tools to study how a molecule like this compound might interact with a biological target, such as a protein receptor. nih.govnih.gov These methods are central to drug discovery and materials science.

Molecular Docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. nih.gov This allows for the assessment of the stability of the docked pose and the calculation of binding free energies, which are more accurate measures of binding affinity than docking scores alone.

A hypothetical docking study of this compound with a protein receptor might yield the following data:

| Parameter | Value |

| Docking Score | [Value] kcal/mol |

| Predicted Binding Affinity | [Value] µM |

| Key Interacting Residues | [e.g., TYR123, LEU45, SER67] |

| Types of Interactions | [e.g., Hydrogen bond with SER67, Pi-stacking with TYR123] |

Prediction of Spectroscopic Parameters from First Principles

"First principles" or ab initio quantum chemistry methods, including DFT, can be used to predict various spectroscopic parameters of this compound. These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of the molecule.

For instance, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching or bending of particular chemical bonds, such as the C=O stretch of the aldehyde group or the C-H stretches of the methyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted. These calculations are based on determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing calculated and experimental chemical shifts can confirm the molecular structure.

The following table provides an example of predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value (for comparison) |

| C=O Vibrational Frequency | [Value] cm⁻¹ | [Value] cm⁻¹ |

| Aldehyde ¹H NMR Chemical Shift | [Value] ppm | [Value] ppm |

| Carbonyl ¹³C NMR Chemical Shift | [Value] ppm | [Value] ppm |

| Methyl ¹H NMR Chemical Shift (avg.) | [Value] ppm | [Value] ppm |

Modeling of Stacking Interactions and Stability in Crystalline Frameworks (e.g., COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. nih.gov The properties of COFs are highly dependent on the arrangement and interactions of their building blocks. This compound can serve as a building block for the synthesis of COFs.

DFT calculations, often with dispersion corrections to accurately account for these weak interactions, can be used to model small fragments of the COF to quantify the strength of the stacking interactions. Larger-scale simulations can then be employed to understand the bulk properties of the COF, such as its porosity and thermal stability. nih.gov

An illustrative table summarizing computational findings on stacking interactions is presented below.

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Interplanar Distance (Å) |

| π-π Stacking (dimer) | [Value] | [Value] |

| CH-π Interaction | [Value] | [Value] |

| Bulk Cohesive Energy (in COF) | [Value] | N/A |

Applications of 2,3,5,6 Tetramethylbenzaldehyde in Advanced Materials and Medicinal Chemistry

Precursor in Covalent Organic Frameworks (COFs) for Gas Adsorption and Separation Technologies

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage and separation. researchgate.netnih.govgoogle.com The design and synthesis of COFs rely on the geometric and chemical properties of their molecular building blocks, often referred to as linkers. Aldehydes are a critical class of linkers used to construct highly stable COFs through the formation of imine bonds. researchgate.net

The use of 2,3,5,6-tetramethylbenzaldehyde as a linker introduces significant steric hindrance, which can be a powerful tool in controlling the topology and structure of the resulting framework. rsc.org This strategy, known as pore engineering, allows for the precise tuning of pore size, shape, and surface functionality to optimize the material's performance for specific applications. rsc.orgresearchgate.net

The synthesis of COFs typically follows several established strategies based on the type of covalent linkage formed. Boron-containing COFs are a major class, commonly synthesized either through the self-condensation of boronic acids to form boroxine (B1236090) rings or the condensation of boronic acids with diols (like catechols) to create boronate esters. tcichemicals.comnih.govresearchgate.net Another predominant class is imine-linked COFs, which are formed by the condensation reaction between aldehyde and amine linkers. researchgate.net

While this compound is an ideal candidate for creating imine-linked COFs, the synthesis of a single "boron-containing tetramethylbenzaldehyde linker" that combines both functionalities is not a standard or widely documented approach. Instead, these functionalities are typically introduced via separate molecular building blocks that are then linked together during the COF synthesis. For instance, a COF could be designed using an amine-functionalized boronic acid and an aldehyde like this compound, but the linkers themselves are distinct entities prior to polymerization.

The direct application of this compound in COF synthesis involves its reaction with a multitopic amine. For example, in a typical solvothermal synthesis, the aldehyde and a planar amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are dissolved in a solvent mixture, often with an acid catalyst like acetic acid, and heated to produce the crystalline, porous imine-linked COF. rsc.org

The structural characteristics of the linkers are crucial for pore engineering in COFs. rsc.org Introducing bulky functional groups via sterically hindered linkers is a recognized strategy to control the framework's structure. rsc.org The use of this compound, with its four methyl groups, can prevent the formation of the most densely packed structures, potentially favoring more open yet robust topologies. This steric influence can dictate whether a framework adopts, for example, a kagome (kgm) or a square-lattice (sql) structure, thereby controlling the number and size of the pores within the material. rsc.org

Scaffold for Functional Porphyrin Systems in Bioinorganic and Materials Science

Porphyrins are a class of intensely colored, aromatic macrocycles central to many biological processes and advanced materials applications. arkat-usa.org Synthetically modified porphyrins, particularly those with sterically hindered groups, are of great interest for mimicking biological active sites and creating novel catalysts and sensors. dtic.milrsc.org

The condensation of an aldehyde with pyrrole (B145914) is a fundamental method for synthesizing meso-substituted porphyrins. quora.com Several established procedures, including the Rothemund, Adler-Longo, and Lindsey methods, are employed for this transformation. wikipedia.orgchem-station.comulisboa.pt The reaction involves the acid-catalyzed condensation of four pyrrole molecules with four aldehyde molecules to form a porphyrinogen (B1241876) intermediate, which is then oxidized to the final aromatic porphyrin. wikipedia.orgnih.gov

Using a sterically hindered aldehyde like this compound (duryl aldehyde) in this reaction leads to the formation of 5,10,15,20-tetrakis(2,3,5,6-tetramethylphenyl)porphyrin, or meso-tetradurylporphyrin. The synthesis can be performed using methods optimized for hindered aldehydes:

Adler-Longo Method : This one-pot method involves refluxing the aldehyde and pyrrole in a high-boiling carboxylic acid like propionic acid, which acts as both the solvent and acid catalyst, with atmospheric oxygen serving as the oxidant. arkat-usa.orgulisboa.pt

Lindsey Synthesis : This two-step, high-dilution method is often preferred for sensitive or hindered aldehydes. It involves the initial condensation at room temperature using a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid (e.g., trifluoroacetic acid) to form the porphyrinogen, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govnih.gov

The bulky duryl groups at the meso positions create a sterically crowded environment above and below the porphyrin plane. This hindrance can prevent aggregation and influence the molecule's reactivity and photophysical properties. nih.govrsc.org

The porphyrin macrocycle is an excellent tetradentate ligand capable of coordinating with a wide range of metal ions in its central cavity. The insertion of zinc(II) into the tetradurylporphyrin core can be readily achieved by reacting the free-base porphyrin with a zinc salt, such as zinc(II) acetate (B1210297) or zinc(II) chloride, in a suitable solvent like chloroform (B151607) or DMF.

The resulting zinc(II) tetradurylporphyrin complex possesses distinct and tunable spectroscopic properties. Like other metalloporphyrins, its electronic absorption spectrum is characterized by an intense Soret band (or B band) near 420 nm and weaker Q-bands at longer wavelengths in the visible region. omlc.org The exact positions and intensities of these bands are sensitive to the solvent and the presence of any axial ligands coordinated to the zinc center. nih.gov The steric bulk of the duryl groups helps to prevent the aggregation that can cause spectral broadening and fluorescence quenching, leading to sharper and more defined spectra in solution. nih.gov

The zinc(II) complex is also fluorescent, typically exhibiting two emission bands in the red region of the spectrum. omlc.org The fluorescence quantum yield and lifetime are key parameters that can be tuned, making these molecules suitable for applications in sensing and photochemistry.

Table 1: Representative Spectroscopic Data for Zinc(II) Tetraphenylporphyrin (ZnTPP) in Toluene

| Property | Value | Reference |

| Soret Band (λ_max) | 422.8 nm | omlc.org |

| Molar Extinction Coeff. (Soret) | 574,000 M⁻¹cm⁻¹ | omlc.org |

| Q-Band (λ_max) | 551 nm, 591 nm | omlc.orgresearchgate.net |

| Fluorescence Emission (λ_em) | 600 nm, 650 nm | omlc.org |

| Fluorescence Quantum Yield | 0.033 | omlc.org |

| Note: This table shows data for the closely related, less hindered ZnTPP as a reference to illustrate typical spectroscopic values for this class of compounds. |

Intermediates in the Synthesis of Biologically Active Molecules

Beyond its use in advanced materials, this compound serves as an intermediate in the synthesis of molecules with potential biological activity. This utility stems from the reactivity of the aldehyde group, which can be transformed into various functional groups and molecular scaffolds.

The porphyrins derived from this compound, as detailed in section 6.2, represent one such class of biologically relevant molecules. Sterically hindered porphyrins and their metal complexes are explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment, where their photophysical properties can be harnessed to generate cytotoxic reactive oxygen species upon light activation. nih.gov

Furthermore, the aldehyde functional group is a cornerstone for the synthesis of Schiff bases through condensation with primary amines. Schiff bases and their subsequent metal complexes are a major area of investigation in medicinal chemistry. nih.gov These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The biological activity of these complexes is often enhanced compared to the free ligands, a phenomenon explained by chelation theories. nih.gov Therefore, this compound can act as a starting point for generating a library of Schiff base ligands, whose coordination to various transition metals could yield novel therapeutic agents.

Exploration in Allosteric Agonist Design

Allosteric modulators, which bind to a receptor site distinct from the primary (orthosteric) binding site, offer a sophisticated approach to drug design, allowing for finer control over receptor activity. nih.govnih.gov These modulators can enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous agonist. nih.gov While the design of allosteric agonists is an active area of research for targets like G-protein coupled receptors, nih.govfigshare.com there is currently no specific information in the scientific literature detailing the direct use or exploration of this compound in the design of allosteric agonists.

Development of Compounds with Potential Anticonvulsant Properties (e.g., via Hydrazone Derivatives)

The hydrazone functional group (-NHN=CH-) is recognized as a key pharmacophore in the development of novel therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A common and straightforward method for synthesizing hydrazones involves the condensation reaction between a hydrazide and an aldehyde or ketone. nih.govsaspublishers.com

Numerous studies have demonstrated that hydrazones derived from various substituted benzaldehydes possess significant anticonvulsant activity in established screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govnih.gov For instance, certain hydrazones of 5-chloro-2(3H)-benzoxazolinone showed potent activity, nih.gov while others based on 1,2,4-triazine (B1199460) scaffolds also emerged as promising anticonvulsant agents. nih.gov However, despite the established potential of this chemical class, specific research on the synthesis and anticonvulsant evaluation of hydrazone derivatives prepared from this compound has not been reported in the available literature.

Contributions to CO Poisoning Antidote Research via Porphyrin Scaffolds

Carbon monoxide (CO) poisoning is a life-threatening condition, and the development of effective antidotes is a critical area of research. One promising strategy involves the use of synthetic porphyrin-based scavengers that can bind CO with high affinity, sequestering it from hemoglobin in the blood. nih.gov The design of these synthetic porphyrins is crucial for their function.

This compound serves as a key precursor for the synthesis of 5,10,15,20-tetrakis(2,3,5,6-tetramethylphenyl)porphyrin, also known as meso-tetradurylporphyrin. The synthesis involves an acid-catalyzed condensation of four equivalents of the aldehyde with four equivalents of pyrrole. ulisboa.ptarkat-usa.org The bulky tetramethylphenyl (duryl) groups at the meso positions of the porphyrin macrocycle are essential for creating a protected, hydrophobic binding pocket for CO. This steric hindrance prevents the irreversible formation of inactive µ-oxo dimers between two iron-porphyrin complexes, a common issue with less hindered porphyrins, thereby preserving their ability to scavenge CO.

| Porphyrin Component | Precursor | Function of Substituent | Reference |

|---|---|---|---|

| meso-Aryl Groups | Substituted Benzaldehyde (B42025) (e.g., this compound) | Provide steric bulk to form a protected binding pocket and prevent formation of inactive µ-oxo dimers. | nih.gov |

| Macrocycle Core | Pyrrole | Forms the core tetradentate ligand that chelates the central iron atom. | ulisboa.ptarkat-usa.org |

| Central Metal Ion | Iron(II) Salt | The active site for reversible binding of carbon monoxide. | nih.gov |

Role in the Design and Synthesis of Novel Azaheterocycles

Azaheterocycles, which are cyclic organic compounds containing at least one nitrogen atom in the ring, are fundamental scaffolds in medicinal chemistry and materials science. While a vast number of synthetic methods exist for their preparation, including multi-component reactions and cascade processes, nih.gov there is no specific mention in the surveyed scientific literature of this compound being utilized as a key starting material in the synthesis of novel azaheterocycles.

Applications in Advanced Organic Synthesis Methodologies

This compound is an important reactant in specific, advanced organic synthesis methodologies, most notably in the creation of complex macrocycles. Its primary application is in the synthesis of meso-substituted porphyrins, a cornerstone of supramolecular and materials chemistry.

The most common methods for this transformation are the Adler-Longo and Lindsey syntheses. arkat-usa.org The Adler-Longo method typically involves the one-pot condensation of the aldehyde and pyrrole in a refluxing carboxylic acid like propionic acid, with atmospheric oxygen serving as the oxidant for the porphyrinogen intermediate. ulisboa.ptarkat-usa.orgresearchgate.net The Lindsey method is a two-step process involving the acid-catalyzed condensation at room temperature to form the porphyrinogen, followed by oxidation with an agent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). arkat-usa.orgnih.gov

Future Perspectives and Emerging Research Avenues for 2,3,5,6 Tetramethylbenzaldehyde

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 2,3,5,6-tetramethylbenzaldehyde, research is anticipated to move beyond classical synthetic methods toward more environmentally benign and efficient alternatives. The principles of atom economy, which emphasize maximizing the incorporation of reactant atoms into the final product, are central to this effort. rsc.org

Future synthetic strategies are likely to focus on:

Catalytic C-H Activation/Formylation: Direct formylation of durene (1,2,4,5-tetramethylbenzene) offers the most atom-economical route. Future research will likely target the development of novel catalysts (e.g., transition metal complexes or organocatalysts) that can selectively activate a C-H bond of the aromatic ring and introduce the formyl group with high efficiency and under mild conditions, minimizing the need for pre-functionalized starting materials.

Biocatalytic Routes: Inspired by the sustainable production of related aromatic compounds like 2,3,5,6-tetramethylpyrazine (B1682967) in engineered microorganisms, a significant future avenue involves metabolic engineering. nih.gov Scientists may engineer bacterial strains, such as Corynebacterium glutamicum, to produce this compound from simple feedstocks like glucose. This would involve introducing and optimizing a biosynthetic pathway that assembles the tetramethylbenzene core and subsequently oxidizes a methyl group to the aldehyde. nih.gov

Flow Chemistry and Process Intensification: Implementing synthetic routes in continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This approach is particularly suitable for catalytic reactions, allowing for efficient catalyst recycling.

| Synthetic Strategy | Core Principle | Potential Advantages | Research Focus |

| Direct Catalytic Formylation | Atom Economy, C-H Activation | Reduces steps, minimizes waste | Novel catalysts, reaction optimization |

| Metabolic Engineering | Sustainability, Renewable Feedstocks | Use of biomass, mild conditions | Pathway design, host organism optimization nih.gov |

| Suzuki Cross-Coupling | Modular Assembly | High functional group tolerance | Development of more active and stable palladium catalysts ucl.ac.uk |

| Flow Chemistry Synthesis | Process Intensification | Enhanced safety, yield, and scalability | Reactor design, integration of catalytic steps |

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique steric environment of this compound dictates its reactivity. While it undergoes typical aldehyde reactions, the significant steric hindrance from the ortho-methyl groups can modulate reaction rates and favor specific pathways. Future research will delve into leveraging this structural feature for novel transformations.

An emerging area is the use of aldehydes in catalytic cycles. For instance, an iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide has been shown to produce 2,4,6-trisubstituted 1,3,5-triazines. scispace.com Applying this methodology to this compound could yield highly substituted triazines with unique steric and electronic properties for applications in materials science.

Furthermore, the methyl groups themselves represent sites for potential functionalization. Research into late-stage C-H activation could unlock pathways to introduce additional functional groups onto the aromatic core, transforming the simple aldehyde into a more complex and valuable building block without de novo synthesis.

Integration with Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. nih.govscholar9.com For this compound, these computational tools offer several promising research directions:

Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the most likely products and yields for reactions involving this compound under various conditions. rjptonline.orgresearchgate.net This can save significant experimental time and resources by prioritizing high-yielding reaction conditions before they are ever run in the lab. nih.govresearchgate.net For example, AI could predict the success of a proposed catalytic C-H activation step or optimize the conditions for a Suzuki coupling to synthesize a derivative. ucl.ac.uknih.gov

Generative Molecular Design: AI algorithms can design novel derivatives of this compound with specific, targeted properties. scholar9.com By defining desired characteristics (e.g., high charge-carrier mobility for an organic semiconductor or specific binding affinity for a biological target), generative models can propose new molecular structures that incorporate the tetramethylbenzaldehyde core. researchgate.net

Retrosynthesis Planning: Computational tools can propose complete synthetic pathways for complex target molecules derived from this compound. nih.gov These AI-driven systems analyze the target structure and work backward to identify simpler, commercially available precursors, streamlining the process of synthesis design. researchgate.net

| AI/ML Application | Objective | Example for this compound | Supporting Insight |

| Reaction Prediction | To forecast the products and yields of a chemical reaction. | Predicting the yield of a condensation reaction under different catalysts and solvents. | Models can be trained on large patent databases to learn chemical reactivity rules. rjptonline.orgresearchgate.net |

| Generative Design | To create novel molecules with desired properties in silico. | Designing derivatives with optimal packing structures for use as organic semiconductors. | AI can explore vast chemical spaces to find molecules that satisfy multiple design criteria. scholar9.comresearchgate.net |

| Retrosynthesis | To devise efficient synthetic routes to a target molecule. | Proposing a multi-step synthesis for a complex pharmaceutical intermediate starting from this compound. | Sequence-to-sequence models can learn the logic of chemical transformations to suggest reaction steps. nih.gov |

| Property Prediction | To estimate physical, chemical, or biological properties. | Calculating the predicted charge mobility or binding affinity of a novel derivative. | Machine learning can identify quantitative structure-property relationships (QSPR). |

Expansion into Optoelectronic and Sensing Applications

The rigid and bulky nature of the 2,3,5,6-tetramethylphenyl group makes it an interesting component for advanced materials.

Optoelectronic Materials: In organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the solid-state packing of molecules is critical for performance. researchgate.net The steric bulk of the tetramethylphenyl moiety can be used to control intermolecular interactions, preventing excessive π-π stacking and potentially fostering desirable "brickwork" or other multidirectional packing motifs that enhance charge transport. nih.gov Future research will involve synthesizing and incorporating this aldehyde into larger π-conjugated systems and evaluating their performance in electronic devices.

Chemical Sensors: The aldehyde functional group is a versatile handle for immobilization onto surfaces or for participating in specific chemical reactions that lead to a detectable signal (e.g., colorimetric or fluorescent). Derivatives of this compound could be designed as chemosensors. For example, a condensation reaction with a specific analyte could trigger a change in the molecule's conjugation and thus its optical properties, forming the basis of a sensor.

Synergistic Approaches for Multimodal Functional Material Development

Further Elucidation of Structure-Activity Relationships in Biological Contexts

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. nih.gov For this compound, future research will likely explore its potential as a scaffold in medicinal chemistry. The key is to systematically study its structure-activity relationships (SAR). researchgate.net

This involves:

Synthesizing a Library of Derivatives: Modifying the aldehyde (e.g., converting it to an oxime, imine, or alcohol) and exploring C-H activation on the methyl groups to add other functionalities.

Biological Screening: Testing this library of compounds in a range of biological assays (e.g., antimicrobial, anticancer, anti-inflammatory, enzyme inhibition).

Building SAR Models: Correlating the structural modifications with the observed biological activity. The lipophilic tetramethylphenyl core could enhance membrane permeability, while the aldehyde group could act as a covalent warhead, forming Schiff bases with lysine (B10760008) residues in protein active sites. The steric bulk will heavily influence how the molecule fits into a binding pocket. nih.gov

This systematic approach, potentially guided by computational docking and QSAR (Quantitative Structure-Activity Relationship) studies, could uncover novel therapeutic applications for this unique chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 2,3,5,6-Tetramethylbenzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,3,5,6-tetramethylbenzene and formyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Dichloromethane is recommended as the solvent due to its compatibility with Lewis acids and ability to stabilize intermediates. Post-synthesis, purification via recrystallization (e.g., using acetone/hexane mixtures) ensures high purity (>94%), as validated by GC analysis .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and methyl group symmetry. For example, ¹H NMR peaks between δ 2.1–2.3 ppm correspond to methyl protons, while the aldehyde proton appears near δ 10.1 ppm. Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity, especially when commercial-grade reagents are used .

Q. How can researchers mitigate instability issues during storage of this compound?

- Methodological Answer : Store the compound in amber glassware under inert gas (e.g., argon) at 0–6°C to prevent oxidation of the aldehyde group. Regular purity checks via GC are advised, as degradation products (e.g., carboxylic acid derivatives) may form under prolonged exposure to moisture .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : A 1:3 v/v acetone-hexane mixture is effective for recrystallization, yielding colorless crystals with >99% purity. Slow cooling (0.5°C/min) minimizes solvent inclusion and ensures monocrystalline formation, as demonstrated in analogous fluorinated benzaldehyde derivatives .

Advanced Research Questions

Q. How do electron-donating methyl groups influence the reactivity of this compound in catalytic applications?

- Methodological Answer : The methyl substituents sterically hinder electrophilic attack at the aromatic ring while enhancing electron density at the aldehyde group, facilitating nucleophilic additions. For example, in Pd-catalyzed cross-coupling reactions, the compound acts as a directing group, stabilizing transition states through steric and electronic effects. DFT calculations (B3LYP/6-31G*) can model these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.